3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thienopyrimidine core fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives, including 3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors
Industry: It is used in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as an inhibitor of the SIRT1 enzyme, which plays a role in regulating cellular stress responses and cancer development . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents.
Piperidine derivatives: These include various substituted piperidines with different pharmacological activities
Uniqueness
3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a thienopyrimidine core and a piperidine ring, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-piperidin-3-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2S/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h3,5,7,12H,1-2,4,6H2,(H,13,16) |
InChI Key |
OEADSYJLZWJNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=C(C=CS3)NC2=O |
Origin of Product |
United States |
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